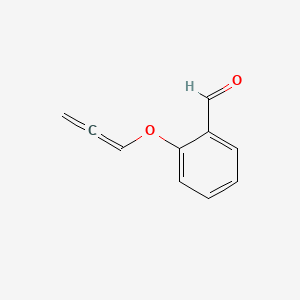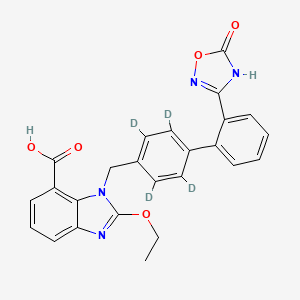
trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine: is a complex organic compound with the molecular formula C24H27NO6 and a molecular weight of 425.47 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Aplicaciones Científicas De Investigación
trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials and chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyloxycarbonyl groups.
Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce more saturated derivatives .
Mecanismo De Acción
The mechanism of action of trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl groups can act as protecting groups, allowing the compound to selectively interact with certain biological molecules. The piperidine ring provides a stable scaffold for these interactions, facilitating the study of complex biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
trans-N-Benzyloxycarbonyl 3-Hydroxy-2-(2-oxopropyl)piperidine: Similar structure but lacks the second benzyloxycarbonyl group.
trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine derivatives: Various derivatives with modifications to the benzyloxycarbonyl groups or the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its dual benzyloxycarbonyl groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in research applications where precise control over chemical reactions is required .
Propiedades
IUPAC Name |
benzyl (2R,3S)-2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-18(26)15-21-22(31-24(28)30-17-20-11-6-3-7-12-20)13-8-14-25(21)23(27)29-16-19-9-4-2-5-10-19/h2-7,9-12,21-22H,8,13-17H2,1H3/t21-,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKLNTHVFMHRLV-YADHBBJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747157 |
Source


|
| Record name | Benzyl (2R,3S)-3-{[(benzyloxy)carbonyl]oxy}-2-(2-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1091605-46-7 |
Source


|
| Record name | Benzyl (2R,3S)-3-{[(benzyloxy)carbonyl]oxy}-2-(2-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Methyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587369.png)

